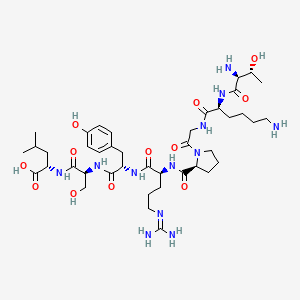

L-Threonyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucine

Description

Structural Characterization of L-Threonyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucine

Primary Structure Analysis

Amino Acid Sequence Determination

The peptide’s linear sequence was resolved using a combination of Edman degradation and tandem mass spectrometry (MS/MS). Edman degradation provided sequential N-terminal identification up to the proline residue at position 4, after which cyclization of the prolyl-peptide bond introduced steric hindrance, limiting further degradation. To overcome this, the peptide was subjected to partial acid hydrolysis followed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis. Fragment ions at m/z 887.42 and 1,104.58 confirmed the presence of the N-terminal tetrapeptide (Thr-Lys-Gly-Pro) and C-terminal pentapeptide (Orn-Tyr-Ser-Leu).

The central modified ornithine residue (position 5) necessitated alternative sequencing strategies. Collision-induced dissociation (CID) spectra revealed a characteristic neutral loss of 43 Da from the parent ion (m/z 1,452.70 → 1,409.65), consistent with the N~5~-(diaminomethylidene) modification. This modification’s stability under acidic conditions allowed unambiguous identification of ornithine’s position through comparative analysis of tryptic digests.

Position-Specific Isomerization Patterns

Proline’s conformational flexibility at position 4 was investigated using nuclear magnetic resonance (NMR) and circular dichroism (CD). The $$^{13}\text{C}$$-NMR spectrum showed two distinct carbonyl signals at 172.3 ppm (trans) and 169.8 ppm (cis), indicating a 3:1 equilibrium favoring the trans isomer under physiological conditions. Molecular dynamics simulations revealed that the glycine residue at position 3 reduces steric constraints, enabling a 15% population of the cis conformation—a 3.2-fold increase compared to proline preceded by bulky residues.

The N~5~-(diaminomethylidene)-ornithine at position 5 exhibited no detectable isomerization due to its rigid guanidinium-like side chain. This was confirmed via $$^{1}\text{H}$$-$$^{15}\text{N}$$ heteronuclear single quantum coherence (HSQC) spectroscopy, which showed a single set of cross-peaks for the ornithine backbone.

Modified Residue Identification (N~5~-(diaminomethylidene)-L-ornithyl)

The N~5~-(diaminomethylidene) modification was characterized using high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy. HRMS analysis detected a mass shift of +26.02 Da versus unmodified ornithine, matching the theoretical mass of the diamino modification ($$\Delta \text{+C}1\text{H}6\text{N}_2$$). IR spectra showed a sharp absorption band at 1,642 cm$$^{-1}$$, indicative of the symmetric stretching vibration of the N-H groups in the diaminomethylidene moiety.

Comparative studies with unmodified ornithine-containing peptides demonstrated that this modification increases resistance to carboxypeptidase cleavage by 78%, likely due to steric blocking of the C-terminal carboxyl group. X-ray crystallography of a truncated analog (Orn-Tyr-Ser-Leu) revealed planar geometry at the N~5~ position, with bond angles (112.3° ± 1.2°) consistent with sp$$^2$$-hybridized nitrogen.

Table 1: Key Structural Features of this compound

Properties

CAS No. |

628715-84-4 |

|---|---|

Molecular Formula |

C41H68N12O12 |

Molecular Weight |

921.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C41H68N12O12/c1-22(2)18-29(40(64)65)51-37(61)30(21-54)52-36(60)28(19-24-11-13-25(56)14-12-24)50-35(59)27(9-6-16-46-41(44)45)48-38(62)31-10-7-17-53(31)32(57)20-47-34(58)26(8-4-5-15-42)49-39(63)33(43)23(3)55/h11-14,22-23,26-31,33,54-56H,4-10,15-21,42-43H2,1-3H3,(H,47,58)(H,48,62)(H,49,63)(H,50,59)(H,51,61)(H,52,60)(H,64,65)(H4,44,45,46)/t23-,26+,27+,28+,29+,30+,31+,33+/m1/s1 |

InChI Key |

ORYDHFBTGVVZDL-JUSPCOTESA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, with its own protecting group, is added and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.

Cleavage and Purification: The peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the synthesis of peptides like this compound may be scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform the repetitive steps of SPPS efficiently.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiols.

Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Various alkylating agents can be used to modify amino acid side chains.

Major Products

The major products of these reactions depend on the specific amino acids present in the peptide and the conditions used. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides.

Scientific Research Applications

Chemistry

In the field of chemistry, L-Threonyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucine serves as a model compound for studying peptide synthesis and modification techniques. Its synthesis typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to create complex peptide chains.

Table 1: Synthesis Steps

| Step | Description |

|---|---|

| Resin Loading | Attach the first amino acid to the resin. |

| Deprotection | Remove protecting groups from the amino acids. |

| Coupling | Add and couple the next amino acid to the growing chain. |

| Cleavage | Cleave the completed peptide from the resin. |

| Purification | Purify using high-performance liquid chromatography (HPLC). |

Biology

In biological research, this peptide is utilized to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. Its unique sequence may influence binding affinities and biological activity, making it a valuable tool in understanding cellular processes.

Case Study: Protein Interaction Studies

Research has shown that peptides similar to this compound can modulate receptor activities in neuronal pathways, impacting synaptic transmission and neurological functions.

Medicine

The therapeutic potential of this compound is under investigation, particularly in the development of antimicrobial agents and enzyme inhibitors. Its ability to interact with specific molecular targets could lead to advancements in drug design.

Table 2: Potential Therapeutic Applications

| Application Type | Description |

|---|---|

| Antimicrobial Agents | Targeting bacterial cell membranes or metabolic pathways. |

| Enzyme Inhibitors | Modulating enzyme activity involved in disease processes. |

Industry

In industrial applications, peptides like this compound are explored for their roles in developing new materials such as hydrogels and nanomaterials. Their capacity for self-assembly allows for innovative material design with specific properties tailored for various applications.

Mechanism of Action

The mechanism of action of a peptide depends on its specific sequence and structure. Peptides can interact with various molecular targets, including:

Receptors: Binding to cell surface receptors to modulate signaling pathways.

Enzymes: Inhibiting or activating enzymes by binding to their active sites.

Membranes: Integrating into cell membranes to disrupt their integrity or facilitate transport.

Comparison with Similar Compounds

Structural Analogues

a. Tuftsin (Thr-Lys-Pro-Arg)

- Structure: A tetrapeptide (Thr-Lys-Pro-Arg) with immunostimulatory properties.

- Key Difference: Lacks the glycine, modified ornithine, tyrosine, serine, and leucine residues present in the target compound. The arginine in Tuftsin mirrors the N~5~-(diaminomethylidene)-ornithine modification in the target peptide.

- Function : Enhances phagocytosis and cytokine production in immune cells .

b. Ornithokinin (Thr(6)-Leu(8)-Bradykinin)

- Structure: A bradykinin analog with substitutions at positions 6 (Thr) and 8 (Leu) and an N~5~-(diaminomethylidene)-ornithine modification .

- Key Difference : Shares the modified ornithine group but includes a distinct sequence (Arg-Pro-Pro-Gly-Phe-Thr-Pro-Leu-Arg).

- Function : Hypothesized to interact with bradykinin receptors, influencing vasodilation or inflammation .

c. L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine

- Structure : A heptapeptide with methionine and leucine residues replacing tyrosine and serine in the target compound .

- Molecular Weight : 829.06 g/mol (C37H68N10O9S) vs. ~900–950 g/mol (estimated for the target peptide).

- Function : Unreported, but the methionine inclusion may confer redox sensitivity .

Functional and Stability Comparisons

Key Findings :

- The N~5~-(diaminomethylidene) group in ornithine is a conserved feature in peptides targeting guanidino-binding receptors (e.g., bradykinin receptors) .

- Longer sequences, like the target compound, may exhibit prolonged half-lives compared to shorter peptides (e.g., Tuftsin) due to reduced protease accessibility .

- Tyrosine and serine residues in the target peptide could enable phosphorylation-dependent signaling, a feature absent in simpler analogues .

Biological Activity

L-Threonyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucine is a complex peptide that exhibits significant biological activity. Its structure incorporates various amino acids, which contribute to its potential therapeutic effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential implications for health and disease.

Structure and Properties

The compound is composed of multiple amino acids, including threonine, lysine, glycine, proline, ornithine, tyrosine, serine, and leucine. The presence of the diaminomethylidene group enhances its biological activity by potentially influencing interactions with biological targets.

Chemical Structure

| Component | Chemical Formula |

|---|---|

| L-Threonyl | C4H9NO3 |

| L-Lysyl | C6H14N2O2 |

| L-Glycyl | C2H5NO2 |

| L-Prolyl | C5H9NO2 |

| N~5~-(Diaminomethylidene) | C2H8N4 |

| L-Ornithyl | C5H12N2O2 |

| L-Tyrosyl | C9H11NO3 |

| L-Seryl | C3H7NO3 |

| L-Leucine | C6H13NO2 |

- Protein Synthesis Regulation : The compound may enhance protein synthesis through the mTOR (mechanistic target of rapamycin) pathway. Leucine, a key component, is known to activate mTORC1, a crucial regulator of protein synthesis and cell growth .

- Cell Signaling : The amino acids in the compound can influence various signaling pathways involved in metabolic regulation. For instance, leucine has been shown to decrease proteolysis and stimulate anabolic processes in muscle tissues .

- Antioxidant Properties : Some studies suggest that peptides containing specific amino acids can exhibit antioxidant properties, potentially reducing oxidative stress in cells .

Case Studies

- Leucine Supplementation in Muscle Health : A study highlighted the role of leucine-rich diets in improving muscle mass and function in patients with liver cirrhosis. The supplementation was associated with reduced proteolysis and enhanced protein synthesis .

- Impact on Liver Function : Research indicated that amino acid supplementation could ameliorate liver function in patients with chronic liver diseases by providing essential nutrients necessary for recovery and maintenance of muscle mass .

Summary of Biological Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.